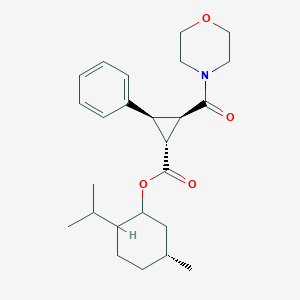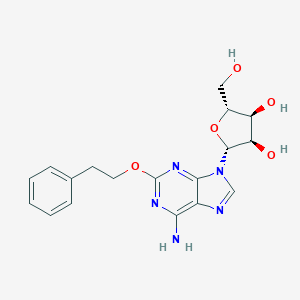
2-(2-Phenylethoxy)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylethoxy)adenosine, also known as PEA-A, is a chemical compound that belongs to the class of adenosine analogs. It is a potent and selective agonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other organs. PEA-A has been extensively studied for its potential applications in the fields of neuroscience, pharmacology, and medicine.
Mecanismo De Acción
2-(2-Phenylethoxy)adenosine acts as a selective agonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other organs. Activation of the adenosine A2A receptor leads to a cascade of intracellular signaling events that result in various physiological and biochemical effects. Some of the effects of adenosine A2A receptor activation include:
1. Vasodilation: Adenosine A2A receptor activation leads to the relaxation of smooth muscle cells, resulting in vasodilation and increased blood flow.
2. Neuroprotection: Adenosine A2A receptor activation leads to the inhibition of neuronal activity, reducing the risk of excitotoxicity and neuronal damage.
3. Anti-inflammatory effects: Adenosine A2A receptor activation leads to the inhibition of pro-inflammatory cytokines, reducing inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
2-(2-Phenylethoxy)adenosine has been shown to have a wide range of biochemical and physiological effects, including:
1. Vasodilation: 2-(2-Phenylethoxy)adenosine has been shown to induce vasodilation in various organs, including the brain, heart, and kidneys.
2. Neuroprotection: 2-(2-Phenylethoxy)adenosine has been shown to protect against neuronal damage caused by ischemia, oxidative stress, and neurotoxicity.
3. Anti-inflammatory effects: 2-(2-Phenylethoxy)adenosine has been shown to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Phenylethoxy)adenosine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selectivity: 2-(2-Phenylethoxy)adenosine is a selective agonist of the adenosine A2A receptor, which allows for the specific activation of this receptor without affecting other receptors.
2. Potency: 2-(2-Phenylethoxy)adenosine is a potent agonist of the adenosine A2A receptor, which allows for the activation of this receptor at lower concentrations.
Some of the limitations of 2-(2-Phenylethoxy)adenosine for lab experiments include:
1. Cost: 2-(2-Phenylethoxy)adenosine can be expensive, which may limit its use in some experiments.
2. Stability: 2-(2-Phenylethoxy)adenosine can be unstable in certain conditions, which may affect its potency and efficacy in experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-Phenylethoxy)adenosine. Some of these include:
1. Development of new analogs: The development of new analogs of 2-(2-Phenylethoxy)adenosine with improved potency, selectivity, and stability could lead to new therapeutic applications.
2. Clinical trials: Clinical trials are needed to determine the safety and efficacy of 2-(2-Phenylethoxy)adenosine in humans for the treatment of various diseases.
3. Mechanistic studies: Further mechanistic studies are needed to understand the underlying molecular mechanisms of 2-(2-Phenylethoxy)adenosine's effects on various physiological and biochemical processes.
4. Combination therapy: The use of 2-(2-Phenylethoxy)adenosine in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
2-(2-Phenylethoxy)adenosine can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to combine different chemical compounds to form 2-(2-Phenylethoxy)adenosine. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction between different chemical compounds to form 2-(2-Phenylethoxy)adenosine. Both methods have been used successfully to produce 2-(2-Phenylethoxy)adenosine in large quantities for research purposes.
Aplicaciones Científicas De Investigación
2-(2-Phenylethoxy)adenosine has been used extensively in scientific research to study the physiological and biochemical effects of adenosine A2A receptor activation. It has been shown to have a wide range of potential applications in the fields of neuroscience, pharmacology, and medicine. Some of the areas where 2-(2-Phenylethoxy)adenosine has been studied include:
1. Neuroprotection: 2-(2-Phenylethoxy)adenosine has been shown to protect against neuronal damage caused by ischemia, oxidative stress, and neurotoxicity.
2. Parkinson's disease: 2-(2-Phenylethoxy)adenosine has been shown to have potential therapeutic effects in the treatment of Parkinson's disease by reducing motor symptoms and improving cognitive function.
3. Cardiovascular disease: 2-(2-Phenylethoxy)adenosine has been shown to have potential therapeutic effects in the treatment of cardiovascular disease by reducing inflammation and oxidative stress.
4. Cancer: 2-(2-Phenylethoxy)adenosine has been shown to have potential anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Propiedades
Número CAS |
131865-79-7 |
|---|---|
Nombre del producto |
2-(2-Phenylethoxy)adenosine |
Fórmula molecular |
C18H21N5O5 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[6-amino-2-(2-phenylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h1-5,9,11,13-14,17,24-26H,6-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1 |
Clave InChI |
LNJMSJMYTVMMGS-LSCFUAHRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES |
C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Sinónimos |
2-(2-phenylethoxy)adenosine SHA 40 SHA-40 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyanamide, [2-(1-methylethyl)phenyl]-(9CI)](/img/structure/B145325.png)
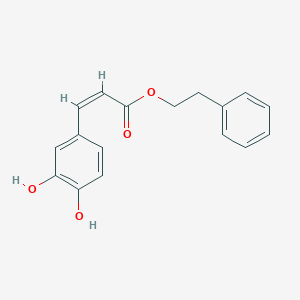
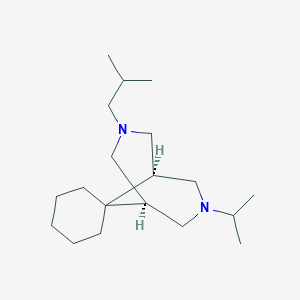
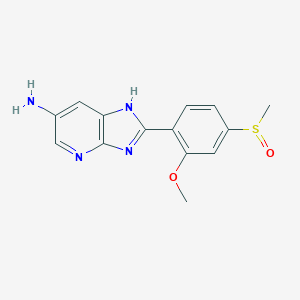
![S-[5-[(4E)-4-(1H-indol-3-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]-1,3,4-thiadiazol-2-yl] 2-(naphthalen-1-ylamino)ethanethioate](/img/structure/B145332.png)
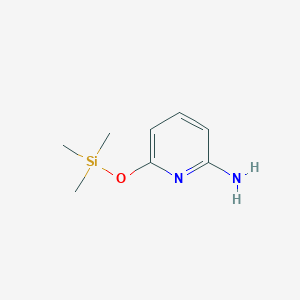
![Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate](/img/structure/B145335.png)
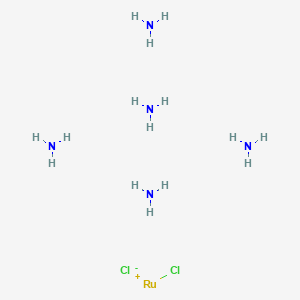
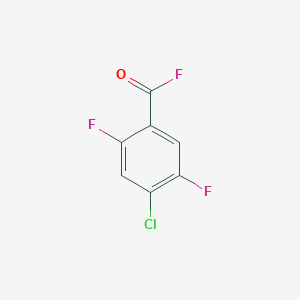
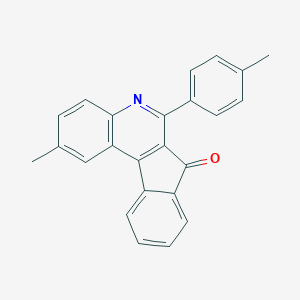
![2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B145339.png)
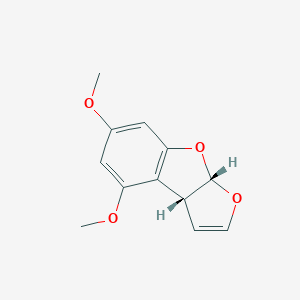
![tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B145345.png)
